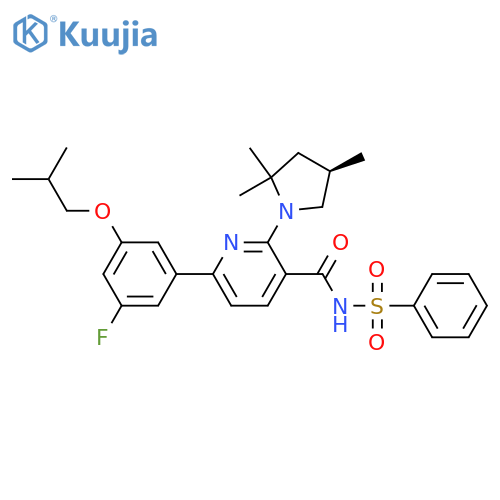Cas no 1899111-41-1 ((R)-Olacaftor)

(R)-Olacaftor structure
商品名:(R)-Olacaftor
(R)-Olacaftor 化学的及び物理的性質
名前と識別子
-
- MS-29952
- SCHEMBL19097503
- HY-112267A
- F84800
- 1899111-41-1
- CS-0619382
- (R)-Olacaftor
- (R)-VX-440
- 3-Pyridinecarboxamide, 6-[3-fluoro-5-(2-methylpropoxy)phenyl]-N-(phenylsulfonyl)-2-[(4R)-2,2,4-trimethyl-1-pyrrolidinyl]-
- N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
- DA-48783
-
- インチ: 1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m1/s1
- InChIKey: NHOUNZMCSIHKHJ-HXUWFJFHSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NC(C1=CC=C(C2C=C(C=C(C=2)OCC(C)C)F)N=C1N1C[C@H](C)CC1(C)C)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 539.22540591g/mol
- どういたいしつりょう: 539.22540591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 38
- 回転可能化学結合数: 8
- 複雑さ: 902
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 97Ų
じっけんとくせい
- 密度みつど: 1.201±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 3.34±0.10(Predicted)
(R)-Olacaftor 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027JQR-10mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 10mg |
$1124.00 | 2024-06-17 | |
| Ambeed | A1717560-10mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 10mg |
$1469.0 | 2025-02-28 | |
| MedChemExpress | HY-112267A-10mg |
(R)-Olacaftor |
1899111-41-1 | 98.07% | 10mg |
¥9500 | 2024-04-19 | |
| Ambeed | A1717560-5mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 5mg |
$944.0 | 2025-02-28 | |
| 1PlusChem | 1P027JQR-5mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 5mg |
$735.00 | 2024-06-17 | |
| MedChemExpress | HY-112267A-5mg |
(R)-Olacaftor |
1899111-41-1 | 98.07% | 5mg |
¥6100 | 2024-04-19 | |
| MedChemExpress | HY-112267A-10mM*1 mL in DMSO |
(R)-Olacaftor |
1899111-41-1 | 98.07% | 10mM*1 mL in DMSO |
¥7240 | 2024-04-19 | |
| MedChemExpress | HY-112267A-1mg |
(R)-Olacaftor |
1899111-41-1 | 98.07% | 1mg |
¥2440 | 2024-04-19 | |
| 1PlusChem | 1P027JQR-25mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 25mg |
$2211.00 | 2024-06-17 | |
| Ambeed | A1717560-1mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 1mg |
$376.0 | 2024-07-21 |
(R)-Olacaftor 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
1899111-41-1 ((R)-Olacaftor) 関連製品
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1899111-41-1)(R)-Olacaftor

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):338.0/845.0/1316.0